Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate
Description
Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a pyridine-based heterocyclic compound featuring a cyano group at the 6-position and an N-methylacetamido substituent at the 3-position. Its structural complexity, combining electron-withdrawing (cyano) and electron-donating (acetamido) groups, suggests unique reactivity and physicochemical properties, making it a candidate for applications in catalysis, drug design, and supramolecular assembly .
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-[acetyl(methyl)amino]-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-4-18-12(17)11-10(15(3)8(2)16)6-5-9(7-13)14-11/h5-6H,4H2,1-3H3 |
InChI Key |
KUULXNYSTCUJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C#N)N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Esterification and Amidation Approaches
A primary route to synthesize ethyl esters of pyridine carboxylates involves the use of coupling reagents to facilitate esterification and amidation under mild conditions. One notable method employs the use of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate as a coupling reagent, which enables racemization-free esterification and amidation reactions. This reagent is synthesized by chlorination and subsequent coupling steps starting from carboxylic acid precursors and oxyma derivatives, yielding high purity products with good yields (up to 94%) and defined melting points (83–85 °C).
The amidation step to introduce the N-methylacetamido group can be achieved by nucleophilic substitution on activated esters formed during the coupling process. The use of bases such as DIPEA and catalysts like DMAP facilitates the formation of the N-acyl pyridinium salt intermediates, which then undergo nucleophilic attack by amines to yield the corresponding amides with high stereoselectivity.
Multi-Component Reactions for Pyridine Derivatives
An efficient and ecofriendly synthetic route involves multi-component reactions (MCRs) combining cyanoacetohydrazide, ethyl cyanoacetate, and aromatic aldehydes in the presence of a base catalyst such as piperidine, often in aqueous or aqueous-ethanol solvents. This one-pot reaction proceeds via Knoevenagel condensation, Michael addition, intramolecular cyclization, tautomerization, and oxidative aromatization to yield highly functionalized 2-pyridone derivatives, which are structurally related to the target compound.
The advantages of this method include mild reaction conditions (room temperature), use of green solvents, and straightforward purification. Although this method is primarily reported for 2-pyridone derivatives, similar strategies can be adapted for the synthesis of ethyl 6-cyano-3-(N-methylacetamido)pyridine-2-carboxylate by modifying the substituents and reaction partners accordingly.
Functional Group Transformations and Protection Strategies
Protection of amine groups using carbamate protecting groups such as Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) is often employed in the synthesis of complex pyridine derivatives to prevent undesired side reactions during multi-step syntheses. Electrochemical oxidation and Brønsted acid-mediated elimination have been used to generate enecarbamates, which serve as versatile intermediates for further functionalization.
Summary of Key Preparation Steps
Research Findings and Analysis
The use of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate as a coupling reagent is a robust method offering high yields and stereoselectivity in esterification and amidation reactions relevant to the target compound.
Multi-component reactions provide an environmentally friendly and efficient alternative, especially for constructing the pyridine ring system with cyano and amido substituents, using mild conditions and green solvents.
Protection strategies using carbamate groups are critical for controlling reaction pathways and improving the overall synthetic efficiency when preparing complex pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
To contextualize its properties, Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is compared to structurally related pyridine and pyrrolopyridine derivatives (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
*Data unavailable in provided evidence.
Key Observations from Comparison
Synthetic Efficiency: Methoxy-substituted pyrrolopyridine (9c) achieves an 85% yield via hydrogenation over Pd/C , suggesting that electron-donating groups (e.g., OCH₃) improve reaction efficiency compared to chloro derivatives (60% yield for 9b). The cyano group in the target compound may require specialized conditions (e.g., nitrile introduction via nucleophilic substitution or cyanation), which could impact yield.
Structural Influence on Properties: The anthryl derivative (5f) exhibits a high melting point (260–262°C) due to strong π-π stacking and rigid anthracene moiety . In contrast, the target compound’s cyano group likely reduces melting point by introducing polarity without significant steric bulk.
Conformational Dynamics :
- Amide-containing pyridines (e.g., intermediates in ) display multiple conformations observable via NMR, influenced by substituents. The N-methylacetamido group in the target compound may similarly induce conformational flexibility, affecting solubility and intermolecular interactions.
Safety and Toxicity: Limited toxicological data exist for related compounds (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide in ).
Research Implications and Gaps
- Physicochemical Profiling : Experimental determination of melting point, solubility, and stability is critical for applications in drug delivery or materials science.
- Safety Assessments : Comprehensive toxicological studies are urgently needed, given structural similarities to compounds with underexplored hazards .
Biological Activity
Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and antifungal properties, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Cyano group : A nitrile functional group that enhances reactivity.
- N-methylacetamido group : An amide linkage that contributes to biological activity.
Antibacterial Activity
Recent studies indicate that this compound exhibits notable antibacterial properties. It has been investigated for its ability to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound may interact with bacterial enzymes, disrupting metabolic pathways essential for bacterial growth and survival. For instance, it has been suggested that it may inhibit specific enzymes involved in cell wall synthesis or protein production .
Antifungal Activity
In addition to antibacterial effects, this compound has also shown potential as an antifungal agent. Its efficacy against fungal pathogens makes it a candidate for further development in antifungal therapies.
- Research Findings : Laboratory studies have demonstrated that this compound can inhibit the growth of several fungal species, suggesting a broad spectrum of activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms | Observed Effects | Reference |
|---|---|---|---|
| Antibacterial | E. coli, Staphylococcus aureus | Inhibition of growth | |
| Antifungal | Candida albicans, Aspergillus spp. | Inhibition of spore germination |
Research Insights
A study published in the Egyptian Journal of Chemistry explored the synthesis and biological evaluation of derivatives similar to this compound. The findings indicated that modifications to the structure could enhance antibacterial and antifungal activities, emphasizing the importance of structure-activity relationships (SAR) in drug design .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes crucial for bacterial and fungal metabolism.
- Disruption of Cellular Processes : Interfering with nucleic acid synthesis or protein function.
Q & A
Q. What are the recommended synthetic routes for Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate?
The synthesis typically involves multi-step reactions. A plausible route includes:
- Step 1 : Substitution reactions under alkaline conditions to introduce the cyano group at the 6-position of pyridine. For example, using a nitrile source (e.g., KCN or CuCN) in polar aprotic solvents like DMF .
- Step 2 : Functionalization at the 3-position via N-methylacetamido group introduction. This may involve condensation with N-methylacetamide using coupling agents (e.g., DCC or EDC) under inert atmospheres .
- Step 3 : Final esterification at the 2-position using ethyl chloroformate or ethanol under acidic catalysis . Key challenges include optimizing reaction temperatures (40–80°C) and avoiding hydrolysis of the cyano group during purification.
Q. How can the structural integrity of this compound be validated?
Use a combination of analytical techniques:
- X-ray crystallography : For definitive 3D structure determination. SHELX software (e.g., SHELXL) is widely employed for small-molecule refinement, especially for resolving bond angles and torsional conformations .
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., distinguishing between N-methylacetamido and ester groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Use solvents like ethyl acetate/hexane mixtures to remove unreacted starting materials.
- Column chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar impurities . Monitor purity via HPLC (>95% by area normalization) and TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can conflicting data in biological activity assays be resolved?
Discrepancies in bioactivity (e.g., inconsistent IC values) may arise from:
- Compound stability : Degradation under assay conditions (e.g., pH or temperature). Perform stability studies using LC-MS to track decomposition .
- Assay interference : The cyano group may quench fluorescence-based readouts. Validate results with orthogonal assays (e.g., radiometric or colorimetric methods) .
- Batch variability : Ensure consistent purity (>98%) via rigorous QC protocols .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) can enhance substitution efficiency at the 6-position .
- Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., from 12 hours to 2 hours at 100°C) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies suggest:
- Cyano group replacement : Substituting with halogens (e.g., Br) reduces electrophilicity but may improve metabolic stability .
- N-methylacetamido vs. acetamide : Methylation enhances lipophilicity, potentially increasing membrane permeability in cellular assays .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid (via hydrolysis) alters solubility and target binding .
Q. What computational methods support the design of derivatives?
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the cyano group and catalytic residues .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substitution patterns that enhance reactivity .
Methodological Notes
- Contradiction analysis : When spectroscopic data conflicts (e.g., NMR vs. X-ray), cross-validate with alternative techniques like NOESY for stereochemical confirmation .
- Safety protocols : Handle cyano-containing compounds in fume hoods due to potential toxicity. Refer to SDS guidelines for proper storage (e.g., inert atmosphere, -20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
